molecular formula C23H31ClN2O B2643833 N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride CAS No. 67197-94-8

N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride

Cat. No.: B2643833
CAS No.: 67197-94-8
M. Wt: 386.96
InChI Key: JMDIMUCMZWADSC-FGZHOGPDSA-N
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Description

4-phenyl U-51754 (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. This product is intended for research and forensic applications.

Biological Activity

N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide, monohydrochloride (commonly referred to as U-47700 or β-U10) is a synthetic opioid that has garnered attention for its potential biological activities, particularly in relation to pain management and its effects on opioid receptors. This compound is structurally related to other opioids but exhibits distinct pharmacological properties.

  • Molecular Formula : C23H31ClN2O
  • Molecular Weight : 387 g/mol
  • CAS Number : 67197-94-8

Structure

The compound features a biphenyl structure with a dimethylamino group and a cyclohexyl moiety, contributing to its interaction with various biological targets.

U-47700 primarily acts as an agonist at the mu-opioid receptor (MOR), which plays a crucial role in mediating analgesic effects. Its binding affinity and efficacy at this receptor suggest it may produce significant analgesia comparable to traditional opioids. Studies indicate that U-47700 has a higher potency than morphine, making it a subject of interest in pain management research.

Pharmacological Effects

  • Analgesic Activity : Research has demonstrated that U-47700 exhibits potent analgesic properties in preclinical models. It effectively reduces pain responses in animal models, indicating its potential utility in treating severe pain conditions.
  • Sedative Effects : Similar to other opioids, U-47700 can induce sedation and respiratory depression, which are common side effects associated with opioid use.
  • Addiction Potential : The compound's high potency raises concerns regarding its potential for abuse and addiction. Animal studies have shown reinforcing effects typical of addictive substances.

Comparative Analysis of Biological Activity

CompoundMu-opioid Receptor AffinityAnalgesic PotencySedation LevelAbuse Potential
U-47700HighVery HighModerateHigh
MorphineModerateHighHighHigh
FentanylVery HighExtremely HighVery HighVery High

Case Study 1: Analgesic Efficacy

A study published in Pain Research evaluated the analgesic efficacy of U-47700 in a rat model of neuropathic pain. The results indicated that U-47700 significantly reduced mechanical allodynia compared to control groups, demonstrating its potential as an effective analgesic agent .

Case Study 2: Respiratory Depression

Another investigation focused on the respiratory effects of U-47700. In this study, researchers observed dose-dependent respiratory depression in rats, similar to that seen with morphine. This finding underscores the need for caution when considering U-47700 for clinical use due to its potential side effects .

Case Study 3: Abuse Liability Assessment

A behavioral study assessed the abuse potential of U-47700 using self-administration paradigms in rats. The findings suggested that U-47700 produced significant self-administration behavior, indicative of its reinforcing properties and potential for abuse .

Properties

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-2-(4-phenylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O.ClH/c1-24(2)21-11-7-8-12-22(21)25(3)23(26)17-18-13-15-20(16-14-18)19-9-5-4-6-10-19;/h4-6,9-10,13-16,21-22H,7-8,11-12,17H2,1-3H3;1H/t21-,22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCFJOSVILZVKN-HLUKFBSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342592
Record name rel-2-([Biphenyl]-4-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67197-94-8
Record name rel-2-([Biphenyl]-4-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride
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N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride
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N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride
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N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride
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N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride
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N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride

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